3-Chloro-6-(cyclohexyloxy)-2-fluoropyridine
Description
3-Chloro-6-(cyclohexyloxy)-2-fluoropyridine (CAS: 1881295-15-3, MFCD29044148) is a halogenated pyridine derivative with a cyclohexyl ether substituent. Its molecular structure features chlorine at position 3, fluorine at position 2, and a cyclohexyloxy group at position 6 (Figure 1). The purity of the commercially available product is 95% .
Properties
IUPAC Name |
3-chloro-6-cyclohexyloxy-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-9-6-7-10(14-11(9)13)15-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXXGSGODLWHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(cyclohexyloxy)-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 3-chloro-2-fluoropyridine with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(cyclohexyloxy)-2-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 3-methoxy-6-(cyclohexyloxy)-2-fluoropyridine, while oxidation with potassium permanganate can introduce hydroxyl groups at specific positions on the pyridine ring.
Scientific Research Applications
3-Chloro-6-(cyclohexyloxy)-2-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(cyclohexyloxy)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with analogous compounds reveals critical distinctions in substituent positioning, heterocyclic core, and functional groups, which influence physicochemical properties and applications. Key analogues are listed in Table 1, followed by a detailed analysis.
Table 1: Structural and Functional Comparison of 3-Chloro-6-(cyclohexyloxy)-2-fluoropyridine and Analogues
Substituent Positioning and Electronic Effects
- YF-5152 vs. PY-7339: While both compounds contain chlorine and fluorine, their positions differ significantly. In YF-5152, chlorine is at position 3 and fluorine at 2, whereas PY-7339 has chlorine at 5 and fluorine at 3. The cyclohexylamino group in PY-7339 introduces hydrogen-bonding capability, unlike the ether group in YF-5152 .
- YF-5152 vs. YF-5286 : YF-5286 lacks fluorine but includes a methyl group at position 5. The methyl substituent increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents.
Heterocyclic Core Variations
- HC-6188 (Pyridazine Core) : The pyridazine ring (two adjacent nitrogen atoms) in HC-6188 creates a more electron-deficient system compared to pyridine, altering its binding affinity in metal complexes or enzyme active sites. The absence of fluorine further differentiates its electronic profile from YF-5152 .
Functional Group and Alkyl Chain Impact
- Cyclohexyloxy vs. Cyclopropylmethoxy (YF-5152 vs. YF-4908) : The cyclopropylmethoxy group in YF-4908 is smaller and more rigid than the cyclohexyloxy group in YF-5152. This reduces steric hindrance but may decrease lipid solubility due to the shorter carbon chain .
- Amino vs. Ether Groups (PY-7339 vs. YF-5152): The cyclohexylamino group in PY-7339 can participate in hydrogen bonding, making it more hydrophilic than YF-5152. This difference is critical in drug design, where solubility and target binding are optimized through functional group selection.
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